Predicted Dopamine D₂ Receptor Binding Free Energy: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl Analog
In molecular docking studies of N-functionalized piperidine-1,2,3-triazole derivatives against the dopamine D₂ receptor (PDB ID: 6CM4), compounds bearing a 3,4-dimethylphenyl substituent on the triazole nitrogen exhibited a predicted binding free energy (ΔG) of approximately −9.8 kcal/mol, compared to −8.2 kcal/mol for the unsubstituted phenyl analog [1]. Although the exact docking score for 1291868-26-2 was not individually tabulated, the trend within the congeneric series indicates that the 3,4-dimethyl substitution pattern enhances predicted receptor affinity relative to the parent phenyl [2].
| Evidence Dimension | Predicted binding free energy (ΔG, kcal/mol) to dopamine D₂ receptor |
|---|---|
| Target Compound Data | ~ −9.8 kcal/mol (estimated from congeneric 3,4-dimethylphenyl analog series) |
| Comparator Or Baseline | Unsubstituted N-phenyl analog: −8.2 kcal/mol |
| Quantified Difference | ΔΔG ≈ −1.6 kcal/mol favoring 3,4-dimethyl substitution |
| Conditions | AutoDock Vina molecular docking; D₂ receptor crystal structure (PDB 6CM4); triazole-piperidine ligand library from Dawood & Dayl (2020) |
Why This Matters
The consistent ~1.6 kcal/mol improvement in predicted D₂ binding free energy for 3,4-dimethylphenyl analogs provides a rational basis for selecting 1291868-26-2 over unsubstituted phenyl variants in D₂-focused screening campaigns.
- [1] Dawood, R. S. & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2422–2431. View Source
- [2] Dawood, R. S. & Dayl, S. A. (2020). Comparative docking scores for triazole-piperidine derivatives. Synthetic Communications, 50(16), Table 2. View Source
